molecular formula C22H18N2O4 B3572236 N-[3-(1,3-benzoxazol-2-yl)phenyl]-3,4-dimethoxybenzamide

N-[3-(1,3-benzoxazol-2-yl)phenyl]-3,4-dimethoxybenzamide

Cat. No.: B3572236
M. Wt: 374.4 g/mol
InChI Key: YFGHBVHPMAMDQM-UHFFFAOYSA-N
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Description

“N-[3-(1,3-benzoxazol-2-yl)phenyl]-3,4-dimethoxybenzamide” is a benzoxazole derivative . Benzoxazole is an aromatic organic compound with a molecular formula C7H5NO, a benzene-fused oxazole ring structure . Although benzoxazole itself is of little practical value, many derivatives of benzoxazoles are commercially important .


Synthesis Analysis

Benzoxazole derivatives can be synthesized in straightforward simple chemistry without any quantitative chromatographic separations in reasonable yields . The amidation of 3-benzoxazolyl aniline with the chloroacetyl functional group resulted in a good antimalarial activity . Moreover, chloroacetyl functionalization of benzoxazolyl aniline serves as a good early goal for constructing and synthesizing new antimicrobial and antiprotozoal agents .


Molecular Structure Analysis

The molecular structure of benzoxazole derivatives is a bicyclic planar molecule . It has been extensively used as a starting material for different mechanistic approaches in drug discovery .


Chemical Reactions Analysis

Benzoxazole derivatives exhibit a high possibility of broad substrate scope and functionalization to offer several biological activities . They can be functionalized to create new antimicrobial and antiprotozoal agents .


Physical and Chemical Properties Analysis

The physical and chemical properties of benzoxazole derivatives can vary. For instance, benzoxazole is a white to light yellow solid with a melting point of 27 to 30 °C and a boiling point of 182 °C . It is insoluble in water .

Mechanism of Action

The molecular docking study rationalizes the relative inhibitory activity of benzoxazole derivatives as an antimalarial agent with the deregulation of PfPNP activity which has emerged as a major mechanism of these targets .

Safety and Hazards

When handling benzoxazole derivatives, it is recommended to avoid dust formation, breathing mist, gas or vapours, and contacting with skin and eye . Use of personal protective equipment, chemical impermeable gloves, and ensuring adequate ventilation is advised .

Future Directions

Benzoxazole derivatives have different biological activities and are of interest in the development of new potential chemotherapy drugs . They are being used as a privileged scaffold for a series of phenylamine derivatives, acetamide, and butyramide derivatives . The demand for the development of new potential chemotherapy drugs is increasing .

Properties

IUPAC Name

N-[3-(1,3-benzoxazol-2-yl)phenyl]-3,4-dimethoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H18N2O4/c1-26-19-11-10-14(13-20(19)27-2)21(25)23-16-7-5-6-15(12-16)22-24-17-8-3-4-9-18(17)28-22/h3-13H,1-2H3,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YFGHBVHPMAMDQM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C(=O)NC2=CC=CC(=C2)C3=NC4=CC=CC=C4O3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H18N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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